Voriconazole

Description

Structure

3D Structure

Properties

IUPAC Name |

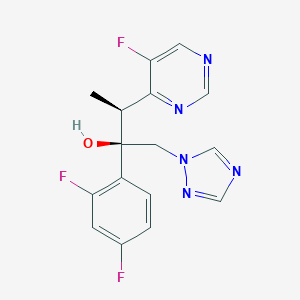

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-MGPLVRAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046485, DTXSID201019420 |

Source

|

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Low, 9.78e-02 g/L |

Source

|

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

188416-29-7, 137234-62-9 |

Source

|

| Record name | (±)-Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VORICONAZOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 - 130 °C |

Source

|

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technischer Leitfaden zu den Struktur-Wirkungs-Beziehungen von Voriconazol

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Analyse der Struktur-Wirkungs-Beziehungen (SAR) von Voriconazol, einem entscheidenden Triazol-Antimykotikum der zweiten Generation. Als Leitfaden für erfahrene Wissenschaftler verzichtet dieses Dokument auf eine starre Vorlage und konzentriert sich stattdessen auf eine logische und kausale Untersuchung der molekularen Eigenschaften, die zur einzigartigen Wirksamkeit und zum Wirkspektrum von Voriconazol beitragen.

Einleitung: Die Entwicklung von Voriconazol

Voriconazol (Vfend®) ist ein synthetisches Breitspektrum-Antimykotikum, das strukturell von Fluconazol abgeleitet ist.[1][2][3] Es wurde entwickelt, um die Einschränkungen der Triazole der ersten Generation zu überwinden, insbesondere deren begrenztes Wirkspektrum, das Schimmelpilze wie Aspergillus spp. nicht ausreichend abdeckte.[4] Heute ist Voriconazol eine Erstlinientherapie zur Behandlung der lebensbedrohlichen invasiven Aspergillose und ein entscheidendes Mittel gegen schwere, oft Fluconazol-resistente Candida-Infektionen.[1][5][6][7] Das Verständnis seiner SAR ist fundamental für die rationale Entwicklung zukünftiger Antimykotika mit verbesserter Wirksamkeit, Selektivität und geringerem Resistenzpotenzial.

Molekularer Wirkmechanismus: Gezielte Hemmung der Ergosterol-Biosynthese

Die antimykotische Wirkung von Voriconazol beruht auf der hochspezifischen Hemmung eines pilzlichen Cytochrom-P450-Enzyms: der Lanosterol-14α-Demethylase (CYP51).[5][8][9][10][11] Dieses Enzym ist ein kritischer Katalysator in der Biosynthesekette von Ergosterol, einem essenziellen Sterol-Bestandteil der pilzlichen Zellmembran, das für deren strukturelle Integrität und Fluidität verantwortlich ist.[5][9]

Die Hemmung von CYP51 durch Voriconazol führt zu zwei entscheidenden zellulären Konsequenzen:

-

Ergosterol-Mangel: Die Produktion von Ergosterol wird unterbrochen, was die strukturelle Integrität der Zellmembran schwächt.[1][2][12]

-

Akkumulation toxischer Sterol-Vorläufer: Die Blockade führt zur Anreicherung von 14α-methylierten Sterolen, die sich in die Membran einlagern und deren Funktion, einschließlich der Aktivität membrangebundener Enzyme, stören.[5][7][13]

Dieser duale Mechanismus beeinträchtigt die Permeabilität und Fluidität der Membran, hemmt das Zellwachstum und führt letztendlich zum Zelltod (fungizide Wirkung bei Schimmelpilzen) oder zur Wachstumshemmung (fungistatische Wirkung bei Hefen).[1][5][14] Ein entscheidender Vorteil von Voriconazol ist seine höhere Selektivität für pilzliche CYP-Enzyme im Vergleich zu denen von Säugetieren, obwohl die Interaktion mit menschlichen CYPs die Grundlage für Arzneimittelwechselwirkungen darstellt.[7][10]

Abbildung 1: Mechanismus der CYP51-Hemmung durch Voriconazol.

Analyse der molekularen Kernstruktur

Die chemische Struktur von Voriconazol, (2R,3S)-2-(2,4-Difluorphenyl)-3-(5-Fluorpyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol , ist das Ergebnis gezielter Modifikationen, um die Wirksamkeit und das Spektrum im Vergleich zu Fluconazol zu verbessern.[15][16] Jede Komponente spielt eine entscheidende Rolle für die biologische Aktivität.

Abbildung 2: Pharmakophorische Schlüsselkomponenten von Voriconazol.

Pharmakophorische Schlüsselkomponenten:

-

Triazol-Ring: Essentiell für die Bindung an das Häm-Eisen im aktiven Zentrum von CYP51.[17][18]

-

Tertiärer Alkohol & α-Methylgruppe: Diese bilden das chirale Zentrum. Die spezifische (2R,3S)-Stereokonfiguration ist für eine optimale Passform und hohe Wirksamkeit unerlässlich.[4][13]

-

Difluorphenyl-Gruppe: Beteiligt sich an hydrophoben Wechselwirkungen innerhalb der Bindungstasche des Enzyms und erhöht die metabolische Stabilität.[19]

-

Fluorpyrimidin-Ring: Diese entscheidende Modifikation im Vergleich zu Fluconazol erweitert das Wirkspektrum erheblich, insbesondere gegen Schimmelpilze wie Aspergillus.[4][10][13]

Detaillierte Struktur-Wirkungs-Beziehungen (SAR)

Die hohe Wirksamkeit von Voriconazol ist keine Folge einer einzelnen Modifikation, sondern das synergistische Ergebnis aller seiner strukturellen Merkmale.

-

Der Triazol-Ring: Wie bei allen Azol-Antimykotika ist der unsubstituierte 1,2,4-Triazol-Ring der primäre Ankerpunkt. Das N4-Atom des Rings koordiniert als sechster Ligand mit dem Eisenatom des Häm-Cofaktors im aktiven Zentrum von CYP51.[17] Diese Interaktion blockiert die Bindung des natürlichen Substrats Lanosterol und hemmt die enzymatische Aktivität. Jegliche Modifikation oder der Ersatz dieses Rings führt zu einem drastischen Verlust der antimykotischen Wirkung.

-

Die (2R,3S)-Stereochemie: Voriconazol besitzt zwei chirale Zentren, was zu vier möglichen Stereoisomeren führt. Die biologische Aktivität ist fast ausschließlich auf das (2R,3S)-Enantiomer beschränkt.[20][21] Die (2S,3R)-, (2R,3R)- und (2S,3S)-Isomere zeigen eine signifikant geringere oder keine Aktivität. Dies unterstreicht die hochspezifische dreidimensionale Anordnung, die für eine präzise Passung in die Substratbindungstasche von CYP51 erforderlich ist. Die α-Methylgruppe und die Hydroxylgruppe positionieren den Rest des Moleküls optimal für die notwendigen Wechselwirkungen.

-

Der Fluorpyrimidin-Ring: Der Ersatz eines Triazol-Rings von Fluconazol durch eine 5-Fluorpyrimidin-Gruppe war die entscheidende Innovation, die das Wirkspektrum von Voriconazol erweiterte.[4][13] Diese Gruppe ermöglicht zusätzliche Wechselwirkungen innerhalb des aktiven Zentrums von Aspergillus-CYP51, die bei Fluconazol nicht möglich sind. Dies erklärt die potente fungizide Aktivität von Voriconazol gegen Aspergillus spp., während Fluconazol hier unwirksam ist.[9]

-

Die 2,4-Difluorphenyl-Gruppe: Dieser aromatische Ring ist tief in einer hydrophoben Tasche des CYP51-Enzyms verankert.[19] Die Fluor-Substituenten an den Positionen 2 und 4 sind entscheidend. Sie erhöhen nicht nur die Bindungsaffinität durch günstige elektronische Eigenschaften, sondern blockieren auch potenzielle Stellen für den metabolischen Abbau, was zu einer verbesserten pharmakokinetischen Stabilität beiträgt.

Zusammenfassung der SAR-Erkenntnisse

| Strukturelle Modifikation | Auswirkung auf die antimykotische Aktivität | Begründung |

| Ersatz des Triazol-Rings | Drastischer Aktivitätsverlust | Die Koordination mit dem Häm-Eisen ist für die Hemmung von CYP51 unerlässlich.[17] |

| Änderung der Stereochemie (z.B. zu 2R,3R) | Signifikanter Aktivitätsverlust | Die (2R,3S)-Konfiguration ist für die optimale Passform im aktiven Zentrum erforderlich.[20][21] |

| Entfernung der α-Methylgruppe | Reduzierte Wirksamkeit und verändertes Spektrum | Die Methylgruppe trägt zur korrekten Stereokonfiguration und zur erweiterten Aktivität bei.[4] |

| Ersatz des Fluorpyrimidin-Rings (z.B. zurück zu Triazol) | Verlust der Aktivität gegen Schimmelpilze (Aspergillus) | Dieser Ring ist entscheidend für die Bindung an das CYP51 von Schimmelpilzen.[4][10][13] |

| Entfernung der Fluor-Atome am Phenyl-Ring | Reduzierte Wirksamkeit und metabolische Stabilität | Fluor-Atome verbessern die Bindungsaffinität und blockieren den Metabolismus. |

Experimentelle Protokolle zur SAR-Validierung

Die Aufklärung der SAR von Voriconazol stützt sich auf einen multidisziplinären Ansatz, der organische Synthese, mikrobiologische Tests und computergestützte Modellierung kombiniert.

Abbildung 3: Experimenteller Arbeitsablauf zur Untersuchung von Struktur-Wirkungs-Beziehungen.

Protokoll: Synthese von Voriconazol-Analoga

Die Synthese von Analoga zur Untersuchung der SAR folgt typischerweise etablierten Wegen zur Herstellung des Voriconazol-Grundgerüsts, wobei in Schlüsselschritten variierte Bausteine eingesetzt werden. Ein verallgemeinerter retrosynthetischer Ansatz ist in der Literatur beschrieben.[20][21]

Beispielhafter Schlüsselschritt (Reformatsky-artige Kupplung):

-

Ausgangsmaterialien: 1-(2,4-Difluorphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanon und ein entsprechendes Pyrimidin-Derivat (z.B. 4-Chlor-6-ethyl-5-fluorpyrimidin für die Voriconazol-Synthese).

-

Reagenzien: Aktiviertes Zink und ein Katalysator (z.B. Jod) in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF).

-

Durchführung: Das Pyrimidin-Derivat wird mit dem aktivierten Zink umgesetzt, um eine Organozink-Spezies zu bilden.

-

Kupplung: Das Keton-Ausgangsmaterial wird zu der Organozink-Lösung gegeben, was zu einer Kupplungsreaktion führt, die das Rückgrat des späteren Voriconazols mit der korrekten relativen Stereochemie bildet.

-

Aufarbeitung und Reinigung: Die Reaktion wird wässrig aufgearbeitet und das Produkt chromatographisch gereinigt.

-

Weitere Schritte: Nachfolgende Schritte umfassen typischerweise die Entfernung von Schutzgruppen und die chirale Trennung zur Isolierung des reinen (2R,3S)-Enantiomers.[21]

Protokoll: In-vitro-Bestimmung der minimalen Hemmkonzentration (MHK)

Die MHK ist der Goldstandard zur Quantifizierung der antimykotischen Aktivität in vitro. Das Verfahren wird nach den Standards des European Committee on Antimicrobial Susceptibility Testing (EUCAST) oder des Clinical and Laboratory Standards Institute (CLSI) durchgeführt.

-

Vorbereitung des Inokulums: Eine standardisierte Suspension des zu testenden Pilzstammes (z.B. Aspergillus fumigatus oder Candida albicans) wird in einem geeigneten Medium (z.B. RPMI-1640) hergestellt.

-

Serielle Verdünnung: Die Testsubstanz (Voriconazol oder ein Analogon) wird in einer Mikrotiterplatte über eine Reihe von Konzentrationen (typischerweise 2-fache Verdünnungen) seriell verdünnt.

-

Inokulation: Jede Vertiefung der Mikrotiterplatte wird mit dem vorbereiteten Pilzinokulum beimpft. Positiv- (kein Wirkstoff) und Negativkontrollen (kein Pilz) werden mitgeführt.

-

Inkubation: Die Platte wird bei einer für den Pilz optimalen Temperatur (z.B. 35-37 °C) für eine definierte Zeit (z.B. 24-48 Stunden) inkubiert.

-

Auswertung: Die MHK wird als die niedrigste Konzentration des Wirkstoffs definiert, bei der kein sichtbares Wachstum des Pilzes zu beobachten ist.

Protokoll: Molekulares Docking an CYP51

Computergestützte Docking-Studien liefern Einblicke in die molekularen Interaktionen zwischen einem Liganden (Voriconazol-Analogon) und dem Zielprotein (CYP51).[19][22][23]

-

Proteinvorbereitung: Eine hochauflösende Kristallstruktur des Zielenzyms (z.B. Aspergillus fumigatus CYP51, PDB-ID: 4UYL) wird aus einer Proteindatenbank bezogen. Wasser- und andere nicht-interagierende Moleküle werden entfernt, und Wasserstoffatome werden hinzugefügt.

-

Ligandenvorbereitung: Die 3D-Struktur des zu dockenden Moleküls wird erstellt und energetisch minimiert.

-

Definition des aktiven Zentrums: Die Bindungstasche wird um den Häm-Cofaktor im Protein definiert.

-

Docking-Algorithmus: Ein Docking-Programm (z.B. AutoDock, Glide) wird verwendet, um systematisch Tausende von möglichen Konformationen und Orientierungen (Posen) des Liganden innerhalb des aktiven Zentrums zu testen.

-

Scoring und Analyse: Jede Pose wird anhand einer Scoring-Funktion bewertet, die die geschätzte Bindungsaffinität widerspiegelt. Die Posen mit den besten Scores werden visuell analysiert, um Schlüsselinteraktionen wie Wasserstoffbrückenbindungen, hydrophobe Kontakte und die Koordination mit dem Häm-Eisen zu identifizieren.[24]

Fazit und Ausblick

Die Struktur-Wirkungs-Beziehungen von Voriconazol sind ein Paradebeispiel für erfolgreiches rationales Wirkstoffdesign. Jede molekulare Komponente – vom zentralen Triazol-Ring über die spezifische (2R,3S)-Stereochemie bis hin zu den entscheidenden Fluor-Substituenten und dem spektrumerweiternden Fluorpyrimidin-Ring – ist für die potente und breitspektrale antimykotische Aktivität optimiert. Das detaillierte Verständnis dieser SAR, das durch eine Kombination aus chemischer Synthese, mikrobiologischer Testung und computergestützter Modellierung gewonnen wurde, ist von unschätzbarem Wert. Es liefert nicht nur die wissenschaftliche Grundlage für den klinischen Einsatz von Voriconazol, sondern dient auch als Blaupause für die Entwicklung der nächsten Generation von Antimykotika, die darauf abzielen, die wachsende Herausforderung der Pilzresistenzen zu bewältigen.

Referenzen

-

The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy. NINGBO INNO PHARMCHEM CO., LTD.

-

Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).

-

Voriconazole Uses, Mechanism, Dosage, Side Effects. Amber Lifesciences. (2024).

-

Azol-Antimykotikum Voriconazol. Pharmazeutische Zeitung. (2003).

-

Voriconazol - Anwendung, Wirkung, Nebenwirkungen. Gelbe Liste. (2022).

-

Voriconazole: the newest triazole antifungal agent. PubMed Central.

-

Voriconazole. PubChem.

-

Voriconazol. DocCheck Flexikon.

-

Voriconazol. Deutsche Apotheker Zeitung. (2002).

-

Voriconazol. Wikipedia.

-

Voriconazol. PharmaWiki.

-

Voriconazole. ChemicalBook.

-

Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020).

-

Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed Central.

-

Voriconazol. PharmaWiki.

-

Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens. PubMed.

-

Voriconazole: Synthesis and mechanism of action. ResearchGate.

-

Ligand Based Pharmacophore Modeling, Virtual Screening and Molecular Docking for Identification of Novel CYP51 Inhibitors. iMedPub. (2015).

-

Voriconazole: A New Triazole Antifungal Agent. ResearchGate. (2025).

-

Voriconazole. Wikipedia.

-

Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde. National Institutes of Health.

-

Chemical structure of voriconazole. ResearchGate.

-

Process for preparing voriconazole. Google Patents.

-

Identification, Modeling and Ligand Affinity of Early Deuterostome CYP51s, and Functional Characterization of Recombinant Zebrafish Sterol 14α-Demethylase. National Institutes of Health.

-

Voriconazole Review. YouTube. (2021).

-

Voriconazol Eberth. Eberth Arzneimittel.

-

Targeting CYP51 for drug design by the contributions of molecular modeling. ResearchGate.

Sources

- 1. Voriconazol - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]

- 2. PharmaWiki - Voriconazol [pharmawiki.ch]

- 3. PharmaWiki - Voriconazol [pharmawiki.ch]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. amberlife.net [amberlife.net]

- 7. Eberth Arzneimittel | Voriconazol Eberth [eberth-arzneimittel.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Azol-Antimykotikum Voriconazol | PZ – Pharmazeutische Zeitung [pharmazeutische-zeitung.de]

- 10. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voriconazol - DocCheck Flexikon [flexikon.doccheck.com]

- 12. Voriconazol - Deutsche Apotheker Zeitung [deutsche-apotheker-zeitung.de]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Voriconazol – Wikipedia [de.wikipedia.org]

- 16. Voriconazole - Wikipedia [en.wikipedia.org]

- 17. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 22. cheminformatics.imedpub.com [cheminformatics.imedpub.com]

- 23. researchgate.net [researchgate.net]

- 24. Identification, Modeling and Ligand Affinity of Early Deuterostome CYP51s, and Functional Characterization of Recombinant Zebrafish Sterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Preclinical Studies of Voriconazole

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: Defining a New Standard in Antifungal Therapy

Voriconazole, a second-generation triazole antifungal agent, represents a significant advancement in the management of serious and invasive fungal infections.[1] Structurally related to fluconazole, its development was driven by the pressing clinical need for a broad-spectrum agent with potent activity against established and emerging fungal pathogens, particularly Aspergillus species.[2][3] This guide provides a comprehensive technical overview of the foundational preclinical studies that characterized voriconazole's mechanism, efficacy, and safety profile, establishing the scientific rationale for its progression into clinical development. We will explore the causality behind the experimental designs and the critical data that defined its therapeutic potential.

Section 1: Core Mechanism of Action - Targeting Fungal Integrity

The efficacy of any antimicrobial agent is rooted in its ability to selectively target microbial processes while sparing host cells. Voriconazole's mechanism is a classic example of targeted enzymatic inhibition.

1.1. The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel

The primary target of voriconazole is the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes. Ergosterol is analogous to cholesterol in mammalian cells, and its functions are indispensable for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.

1.2. Enzymatic Inhibition and Downstream Consequences

Voriconazole binds to and inhibits lanosterol 14α-demethylase with high specificity.[2] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to two critical downstream events:

-

Ergosterol Depletion: The fungal cell membrane becomes deficient in its primary structural sterol, compromising its integrity.[4]

-

Toxic Sterol Accumulation: The blockage leads to the buildup of toxic 14α-methylated sterol precursors (e.g., lanosterol).[3][4]

This dual-pronged assault on membrane homeostasis results in increased permeability, disruption of essential cellular processes, and ultimately, the inhibition of fungal growth and replication.[5] This targeted action underpins voriconazole's potent antifungal activity.

Caption: Voriconazole's mechanism of action via inhibition of lanosterol 14α-demethylase.

Section 2: In Vitro Preclinical Evaluation

The initial assessment of an antifungal candidate's potential begins with rigorous in vitro testing. These studies are designed to determine the agent's spectrum of activity and intrinsic potency against a diverse panel of clinically relevant fungi.

2.1. Antifungal Susceptibility Testing: Quantifying Potency

The cornerstone of in vitro evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after a specified incubation period. For voriconazole, early studies utilized standardized methodologies, such as those developed by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Rationale for Standardized Testing: The use of standardized broth microdilution methods is critical for ensuring inter-laboratory reproducibility and providing a reliable basis for comparing the activity of new compounds against established agents.[6]

The data demonstrated that voriconazole possesses a broad spectrum of activity, with potent efficacy against yeasts (Candida spp.) and molds (Aspergillus spp.).[6][7] Notably, it showed excellent activity against fluconazole-resistant strains of Candida, including C. krusei and C. glabrata, and was highly potent against Aspergillus fumigatus.[4][8]

Table 1: Summary of Voriconazole In Vitro Activity (MICs) Against Key Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|

| Candida albicans | ≤0.03 - 1.0 | 0.06 | [6] |

| Candida glabrata | 0.03 - 8.0 | 1.0 | [6][8] |

| Candida krusei | 0.01 - >4.0 | 1.0 | [6][8] |

| Aspergillus fumigatus | <0.03 - 2.0 | 0.25 | [8][9] |

| Aspergillus spp. (other) | <0.03 - 2.0 | N/A | [8] |

| Fusarium spp. | 0.25 - 8.0 | N/A | [8][10] |

| Scedosporium apiospermum | N/A | Good Activity | [11] |

| Scedosporium prolificans | Poor Activity | Poor Activity |[7][8][11] |

MIC90: The concentration at which 90% of isolates are inhibited.

2.2. Fungistatic vs. Fungicidal Activity

Preclinical studies characterized voriconazole as having primarily fungistatic activity against Candida species, meaning it inhibits their growth.[7][8] However, against Aspergillus species, it demonstrates a time-dependent, slow fungicidal activity, meaning it actively kills the organism.[1][7] This distinction is crucial, as fungicidal action is often preferred for treating severe infections in immunocompromised patients.

2.3. Standard Protocol: CLSI Broth Microdilution for Yeasts

The following protocol is a generalized representation of the standardized method used in early preclinical studies.

Objective: To determine the MIC of voriconazole against a yeast isolate.

-

Inoculum Preparation:

-

Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate for 24-48 hours.

-

Select several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a stock solution of voriconazole in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the plate or use a spectrophotometer to determine the lowest concentration of voriconazole that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control. This concentration is the MIC.

-

-

Quality Control:

-

Concurrently test a reference strain (e.g., C. parapsilosis ATCC 22019) for which the expected MIC range is known. This validates the accuracy of the test run.

-

Caption: Standardized workflow for in vitro antifungal susceptibility testing (MIC determination).

Section 3: In Vivo Preclinical Efficacy Models

Positive in vitro data is a prerequisite, but efficacy must be demonstrated in a living system. In vivo animal models are essential for evaluating a drug's performance in the context of a host-pathogen interaction and complex physiological processes.

3.1. Rationale for Animal Model Selection

The choice of animal model is dictated by the need to mimic human disease. For systemic fungal infections, immunocompromised murine models are the standard.

-

Invasive Aspergillosis: Neutropenic mouse models are frequently used, as neutropenia is a major risk factor in humans. Infection is typically established via intranasal or aerosol inhalation of Aspergillus conidia.[9]

-

Systemic Candidiasis: Disseminated infection is often induced by intravenous injection of Candida cells.

-

Dermatophytosis: Guinea pig models are effective for studying topical infections, where the skin is abraded and inoculated with a pathogen like Microsporum canis.[12][13][14]

3.2. Key Efficacy Endpoints

Preclinical efficacy is measured by several key outcomes:

-

Survival: The most definitive endpoint, where the survival rate of treated animals is compared to an untreated control group.

-

Fungal Burden: Quantifying the number of fungal cells (CFUs) in target organs (e.g., kidneys, lungs, brain) to measure drug-induced clearance.

-

Histopathology: Microscopic examination of tissues to assess inflammation and tissue damage.

-

Clinical Scores: For topical infections, visual scoring of redness, lesions, and scaling provides a measure of clinical improvement.[12][15]

3.3. Summary of Key In Vivo Findings

Early in vivo studies provided strong evidence of voriconazole's efficacy.

Table 2: Summary of Key Preclinical In Vivo Efficacy Studies

| Animal Model | Fungal Pathogen | Voriconazole Dose | Key Outcome(s) | Reference(s) |

|---|---|---|---|---|

| Murine Model of Invasive Pulmonary Aspergillosis | Aspergillus fumigatus | 30 mg/kg/day (oral) | Significantly delayed or prevented mortality compared to controls. | [9] |

| Guinea Pig Model of Dermatophytosis | Microsporum canis | 20 mg/kg/day (oral) | Significantly reduced redness and lesion scores; microscopy and culture negative in 7 of 8 treated animals vs. 0 of 8 controls. | [12][13][14][15] |

| Murine Model of Acute Chagas' Disease | Trypanosoma cruzi | N/A | Significantly lowered parasitemia and mortality; reduced amastigote nests in heart and muscle tissue. | |

These studies were critical in demonstrating that voriconazole's in vitro potency translated into meaningful therapeutic effects in a complex biological system. The guinea pig dermatophytosis model, for instance, not only confirmed efficacy but also showed that orally administered voriconazole achieved skin concentrations sufficient to inhibit the pathogen.[12][14][15]

Section 4: Preclinical Pharmacokinetics (ADME)

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. Pharmacokinetic (PK) studies explain how the body affects the drug, ensuring that therapeutic concentrations can be achieved and maintained at the site of infection.

4.1. Absorption and Distribution

Preclinical and early clinical data revealed that voriconazole has high oral bioavailability (over 90%), a significant advantage allowing for a switch from intravenous to oral administration.[1][16] It possesses a large volume of distribution (2-4.6 L/kg), indicating extensive penetration into tissues, including the brain, liver, kidney, and cerebrospinal fluid.[1] This wide distribution is crucial for treating deep-seated and central nervous system fungal infections.[17]

4.2. Metabolism and Excretion

Voriconazole is extensively metabolized in the liver.[2]

-

Primary Metabolic Pathway: The main route of metabolism is N-oxidation, creating the major, but inactive, metabolite voriconazole N-oxide.[2][3]

-

CYP450 Enzyme Involvement: This metabolism is mediated by the cytochrome P450 enzyme system, primarily by CYP2C19 and to a lesser extent by CYP2C9 and CYP3A4.[1][2][3]

Causality Insight: The reliance on CYP2C19 is a critical finding from preclinical studies. Because this enzyme is subject to genetic polymorphism in humans, it predicted that voriconazole pharmacokinetics would exhibit significant inter-individual variability, a finding later confirmed in clinical trials.[2][16] This also highlighted the potential for drug-drug interactions with other agents that are substrates, inhibitors, or inducers of these enzymes.[5][16]

Elimination is characterized by non-linear pharmacokinetics due to the saturation of its metabolic clearance.[1][3] This means that a proportional increase in dose leads to a superproportional increase in plasma concentration, a key consideration for dosing.[1]

Caption: Primary metabolic pathway of voriconazole via hepatic CYP450 enzymes.

4.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

Preclinical studies in animal models helped establish the PK/PD index that best correlates with efficacy. For voriconazole, the free drug Area Under the Curve to MIC ratio (fAUC/MIC) was identified as the predictive parameter for treating Candida infections.[1][18] This index informs dosing strategies to maximize the likelihood of a successful clinical outcome.

Section 5: Preclinical Toxicology

A drug must be effective, but it must also be safe. Preclinical toxicology studies in animals are designed to identify potential target organs for toxicity and to determine a safe starting dose for human trials.

5.1. Toxicity Study Design

These studies involve administering the drug to animals (typically rodents and a non-rodent species) at various doses over different durations (acute, sub-chronic, and chronic). A comprehensive range of assessments are performed, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.

5.2. Key Toxicological Findings

Early toxicology studies with voriconazole and its prodrug identified the liver as a primary target organ for toxicity.[19]

Table 3: Summary of Key Preclinical Toxicological Findings

| Organ/System | Observed Effect(s) in Animal Models | Reference(s) |

|---|---|---|

| Liver | Increased relative liver weight, hepatocyte hypertrophy, elevated liver enzymes. Effects were generally reversible upon cessation of treatment. | [19] |

| Vision | Ocular abnormalities, including effects on retinal rods and cones, were observed in healthy volunteer studies, though the preclinical animal basis is less detailed in available literature. | [2] |

| General | A no-observed-adverse-effect level (NOAEL) was established to guide safe dosing in first-in-human studies. For a prodrug, the no-toxic-reaction-dose was 60 mg/kg/d in rats. |[19] |

The finding of reversible hepatotoxicity was a critical piece of data.[19] It indicated that while the liver should be monitored closely in clinical trials, the toxicity was not necessarily dose-limiting or indicative of irreversible damage, supporting the drug's continued development.

Section 6: Investigating Resistance Mechanisms

Anticipating and understanding potential resistance mechanisms is a forward-thinking component of preclinical development. While resistance was not widespread at the time of initial development, the mechanisms common to azole antifungals were investigated.

6.1. Primary Mechanisms of Azole Resistance

Studies on azole resistance, including that to voriconazole, have identified two primary mechanisms in fungi like Aspergillus and Candida.

-

Target Site Modification: Mutations in the ERG11/cyp51A gene can alter the structure of the lanosterol 14α-demethylase enzyme.[20][21] These alterations can reduce the binding affinity of voriconazole, rendering the drug less effective.

-

Increased Drug Efflux: Overexpression of genes encoding membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), can actively pump the drug out of the fungal cell.[20][22] This prevents voriconazole from reaching the intracellular concentrations needed to inhibit its target.

In Aspergillus flavus, polymorphisms and overexpression of all three of its cyp51 genes (cyp51A, -B, and -C) have been implicated in resistance.[23][24]

Caption: Primary mechanisms of fungal resistance to voriconazole.

Conclusion

The early preclinical evaluation of voriconazole was a systematic and scientifically rigorous process that successfully laid the groundwork for its clinical development. These foundational studies established its potent, broad-spectrum antifungal activity, elucidated its specific molecular mechanism, and characterized its pharmacokinetic and toxicological profiles. The causality-driven approach—from understanding the critical role of ergosterol in fungal survival to selecting animal models that mimic human disease—provided a robust data package. Key findings, such as its efficacy against resistant pathogens, excellent tissue penetration, and manageable, reversible toxicities, painted the picture of a highly promising therapeutic agent. This preclinical dossier not only justified the transition to human trials but also provided invaluable insights into inter-individual variability and potential drug interactions that would be crucial for its safe and effective clinical use.

References

- Amber Lifesciences. (2024, May 11). Voriconazole Uses, Mechanism, Dosage, Side Effects.

- NINGBO INNO PHARMCHEM CO., LTD. The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy.

- Unknown Source. (2025, February 10). Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Al-Dhaher, T. S. (n.d.). Voriconazole: the newest triazole antifungal agent. PubMed Central.

- Pfaller, M. A., & Messer, S. A. (n.d.). In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature. PubMed.

- Saunte, D. M., et al. (n.d.). In vivo efficacy and pharmacokinetics of voriconazole in an animal model of dermatophytosis. PubMed.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Voriconazole?.

- Cantón, E., & Pemán, J. (2007, September 30). [In vitro antifungal activity of voriconazole: New data after the first years of clinical experience]. PubMed.

- Pfaller, M. A., & Messer, S. A. (n.d.). In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: Review of the literature. ProQuest.

- Radford, S. A., et al. (n.d.). In vitro studies of activity of voriconazole (UK-109,496), a new triazole antifungal agent, against emerging and less-common mold pathogens. NIH.

- Pfaller, M. A., et al. (n.d.). In vitro activities of voriconazole (UK-109,496) and four other antifungal agents against 394 clinical isolates of Candida spp. PubMed.

- Saunte, D. M., et al. (2007, June 18). In Vivo Efficacy and Pharmacokinetics of Voriconazole in an Animal Model of Dermatophytosis. PMC - NIH.

- Saunte, D. M., et al. (2007, September 1). In vivo efficacy and pharmacokinetics of voriconazole in an animal model of dermatophytosis. Region Zealand.

- Saunte, D. M., et al. (2025, August 5). (PDF) In Vivo Efficacy and Pharmacokinetics of Voriconazole in an Animal Model of Dermatophytosis. ResearchGate.

-

D'Avolio, A., et al. (n.d.). Efficacy of voriconazole in a murine model of acute Trypanosoma cruzi infection. PubMed. Retrieved from [Link]

- Zhou, B., et al. (2019, February 25). Toxicity studies for the use of prodrug of voriconazole in rats. PubMed.

- Jukic, M., et al. (2023, November 16). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. PubMed Central.

- Unknown Source. (n.d.). Formulation Development and In Vitro In Vivo Characterization of Voriconazole Tablet. The Pharmaceutical and Chemical Journal.

- Johnston, A. (n.d.). The pharmacokinetics of voriconazole. PMC - NIH.

- Unknown Source. (2022, September 23). S9.2d Directed evolution of voriconazole resistance in Aspergillus fumigatus identifies novel mutations responsible for triazole resistance. PMC - NIH.

- Theuretzbacher, U. (n.d.). Pharmacokinetic/pharmacodynamic profile of voriconazole. PubMed.

- Singh, S., et al. (n.d.). Investigation of Multiple Resistance Mechanisms in Voriconazole-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. ASM Journals.

- Qu, Y., et al. (2025, June 23). Understanding the mechanisms of resistance to azole antifungals in Candida species. PMC.

- Unknown Source. (n.d.). Formulation and evaluation of voriconazole ophthalmic solid lipid nanoparticles in situ gel.

- Theuretzbacher, U. (n.d.). Clinical pharmacokinetics of voriconazole. PubMed.

- Rençber, S., et al. (n.d.). Development and in vitro Evaluation of Voriconazole Nanoparticle Formulation for Mucosal Application. PMC - NIH.

- Singh, S., et al. (2018, February 23). Investigation of Multiple Resistance Mechanisms in Voriconazole-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. PubMed.

- Hagiwara, D., & Takahashi, H. (n.d.). Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi. Frontiers.

- Dolton, M. J., et al. (n.d.). Voriconazole Metabolism, Toxicity, and the Effect of Cytochrome P450 2C19 Genotype. NIH.

- Unknown Source. (2024, March 30). Formulation and Development of Voriconazole Tablets Containing Solid Dispersion with Enhanced Solubility, Dissolution and Bioavailability. International Journal of Pharmaceutical Sciences and Drug Research.

- Unknown Source. (2024, March 3). (PDF) FORMULATION AND DEVELOPMENT OF VORICONAZOLE TABLETS CONTAINING SOLID DISPERSION WITH ENHANCED SOLUBILITY, DISSOLUTION AND BIOAVAILABILITY. ResearchGate.

- Murphy, M., et al. (n.d.). Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis. NIH.

- ClinicalTrials.gov. (n.d.). Study Details | NCT00359541 | Voriconazole Blood Levels and Toxicity.

- Neely, M., et al. (n.d.). Voriconazole Population Pharmacokinetics and Pharmacodynamics in Children.

- Unknown Source. (n.d.). Pharmacokinetics and Drug Interactions. MDPI.

- Job, K. M., et al. (2016, August 2). Pharmacodynamic studies of voriconazole: informing the clinical management of invasive fungal infections. Wright State University - Research.

Sources

- 1. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. amberlife.net [amberlife.net]

- 6. In vitro activities of voriconazole (UK-109,496) and four other antifungal agents against 394 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [In vitro antifungal activity of voriconazole: New data after the first years of clinical experience] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: Review of the literature - ProQuest [proquest.com]

- 11. In vitro studies of activity of voriconazole (UK-109,496), a new triazole antifungal agent, against emerging and less-common mold pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo efficacy and pharmacokinetics of voriconazole in an animal model of dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure-portal.regsj.dk [pure-portal.regsj.dk]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo Efficacy and Pharmacokinetics of Voriconazole in an Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 18. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toxicity studies for the use of prodrug of voriconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. S9.2d Directed evolution of voriconazole resistance in Aspergillus fumigatus identifies novel mutations responsible for triazole resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi [frontiersin.org]

- 22. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Investigation of Multiple Resistance Mechanisms in Voriconazole-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PubMed [pubmed.ncbi.nlm.nih.gov]

Voriconazole's Precision Strike: A Technical Guide to the Inhibition of Fungal Ergosterol Biosynthesis

Abstract

Voriconazole, a second-generation triazole antifungal agent, represents a cornerstone in the management of invasive fungal infections. Its clinical efficacy is rooted in a highly specific mechanism of action: the targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular interactions underpinning voriconazole's activity. We will dissect the ergosterol biosynthesis pathway, focusing on the critical role of the target enzyme, lanosterol 14α-demethylase (CYP51). Furthermore, this guide will elucidate the structural basis of voriconazole's inhibitory action, the downstream consequences for fungal cell physiology, and the molecular mechanisms that can lead to the emergence of resistance. Detailed experimental protocols for assessing voriconazole's inhibitory effects are also presented to provide researchers and drug development professionals with a comprehensive understanding of this vital antifungal agent.

The Fungal Cell Membrane: A Prime Target for Antifungal Therapy

The fungal cell membrane, a dynamic and essential organelle, is a key differentiator between fungal and mammalian cells. While mammalian cell membranes utilize cholesterol to maintain fluidity and structural integrity, the predominant sterol in fungal membranes is ergosterol. This structural distinction makes the ergosterol biosynthesis pathway an attractive target for the development of selective antifungal therapies.[1] The disruption of ergosterol synthesis compromises membrane fluidity, permeability, and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, in many cases, cell death.[2]

The Ergosterol Biosynthesis Pathway: A Multi-Step Process

The synthesis of ergosterol is a complex, multi-enzyme pathway that begins with the same precursors as cholesterol synthesis in mammals but diverges to produce the final, uniquely fungal sterol. A simplified overview of the key later stages of this pathway is illustrated below.

Caption: Simplified overview of the later stages of the ergosterol biosynthesis pathway.

The pivotal step in this pathway, and the primary target of azole antifungals, is the conversion of lanosterol to 14α-demethylated intermediates. This reaction is catalyzed by the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p in yeast.[1][3]

Voriconazole's Mechanism of Action: Targeting Lanosterol 14α-Demethylase (CYP51)

Voriconazole exerts its antifungal effect by potently and selectively inhibiting fungal lanosterol 14α-demethylase.[2][4] As a triazole antifungal, voriconazole's structure allows it to fit into the active site of the fungal CYP51 enzyme.[5]

Molecular Interaction

The mechanism of inhibition involves the nitrogen atom in the triazole ring of voriconazole binding to the heme iron atom in the active site of CYP51.[6] This coordination prevents the natural substrate, lanosterol, from binding and undergoing the necessary demethylation reaction.[7] The high affinity and specificity of voriconazole for the fungal CYP51 enzyme over its human homolog is a key factor in its therapeutic index.[8][9]

Caption: Voriconazole competitively inhibits lanosterol binding to the CYP51 active site.

Downstream Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by voriconazole has two major deleterious effects on the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production.[10] The lack of this vital sterol disrupts the structural integrity and fluidity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterol precursors.[2][4] These abnormal sterols are incorporated into the fungal membrane, further disrupting its structure and function, leading to increased permeability and inhibition of membrane-bound enzymes.[11]

These combined effects ultimately lead to the fungistatic or, in some cases, fungicidal activity of voriconazole.[3][4]

Mechanisms of Voriconazole Resistance

The emergence of resistance to voriconazole is a growing clinical concern. The primary mechanisms of resistance involve alterations that either reduce the effective concentration of the drug at its target or modify the target itself.

-

Alterations in the Target Enzyme (CYP51): Point mutations in the ERG11 gene (the gene encoding CYP51) can lead to amino acid substitutions in the enzyme's active site.[5][12] These changes can reduce the binding affinity of voriconazole to CYP51, rendering the drug less effective.[13][14]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene can lead to higher cellular concentrations of CYP51, requiring a higher concentration of voriconazole to achieve effective inhibition.[15]

-

Increased Drug Efflux: Fungal cells can develop mechanisms to actively pump voriconazole out of the cell, thereby reducing its intracellular concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[13][15]

Experimental Protocols for Assessing Voriconazole's Inhibitory Activity

Validating the efficacy of voriconazole and investigating potential resistance mechanisms requires robust experimental methodologies.

In Vitro CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of voriconazole on the activity of the lanosterol 14α-demethylase enzyme.

Methodology:

-

Preparation of Fungal Microsomes:

-

Culture the fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus) in appropriate broth medium.

-

Harvest fungal cells in the logarithmic growth phase by centrifugation.

-

Lyse the cells using mechanical disruption (e.g., bead beating, French press) in a buffered solution containing protease inhibitors.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP51.

-

-

Enzyme Assay:

-

In a reaction mixture, combine the fungal microsomes with a known concentration of the substrate (e.g., lanosterol) and NADPH-cytochrome P450 reductase.

-

Add varying concentrations of voriconazole to different reaction tubes.

-

Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., strong base).

-

-

Analysis:

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

-

Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of substrate consumed and product formed.

-

-

Data Interpretation:

-

Calculate the percentage of inhibition at each voriconazole concentration.

-

Determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of voriconazole required to inhibit 50% of the enzyme's activity.

-

Self-Validation:

-

Include a no-enzyme control to account for non-enzymatic degradation of the substrate.

-

Include a no-inhibitor control to establish the baseline enzyme activity.

-

Run a known CYP51 inhibitor as a positive control.

Ergosterol Quantification in Fungal Cells

This cellular assay determines the impact of voriconazole on the total ergosterol content within the fungal cell.

Methodology:

-

Fungal Culture and Treatment:

-

Grow the fungal strain in a suitable liquid medium to a specific cell density.

-

Expose the fungal cultures to a range of voriconazole concentrations (including a no-drug control) for a defined period (e.g., 16-24 hours).

-

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation and wash them with sterile water.

-

Saponify the cell pellets by heating with alcoholic potassium hydroxide. This process breaks down lipids and releases sterols.

-

Extract the non-saponifiable lipids (containing ergosterol) with an organic solvent like n-heptane or hexane.

-

-

Quantification:

-

Analyze the extracted sterols using a spectrophotometer by scanning the absorbance between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at 281.5 nm.[16]

-

Alternatively, for more precise quantification and to identify intermediate sterols, use GC-MS or HPLC.[17]

-

-

Data Analysis:

-

Calculate the percentage of ergosterol reduction in voriconazole-treated cells compared to the untreated control.

-

Determine the EC50 value, the concentration of voriconazole that causes a 50% reduction in cellular ergosterol content.

-

Caption: Workflow for cellular ergosterol quantification.

Quantitative Data Summary

The potency of voriconazole can be summarized by its inhibitory concentrations against the target enzyme and its effect on cellular ergosterol levels.

| Parameter | Organism | Value | Reference |

| IC50 (CYP51 Inhibition) | Aspergillus fumigatus | Strongly Inhibited | [18] |

| IC50 (CYP51 Inhibition) | Candida albicans | ~1.6 µM | [6] |

| Selectivity (Fungal vs. Human CYP51) | C. albicans vs. H. sapiens | ~220-fold | [9] |

| Cellular Ergosterol Depletion | Aspergillus fumigatus | Significant at 0.0125 µg/mL | [18] |

Conclusion

Voriconazole's mechanism of action is a paradigm of targeted drug design. By specifically inhibiting lanosterol 14α-demethylase, it effectively disrupts the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This leads to a cascade of events that compromise fungal cell integrity and viability. A thorough understanding of this mechanism, coupled with robust experimental validation and an awareness of potential resistance pathways, is essential for the continued effective use of voriconazole in treating life-threatening fungal infections and for the development of next-generation antifungal agents.

References

- NINGBO INNO PHARMCHEM CO., LTD. The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy.

- Patsnap Synapse. What is the mechanism of Voriconazole?. 2024.

- Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. 2025.

- Patsnap Synapse. What are Ergosterol biosynthesis inhibitors and how do they work?. 2024.

- Voriconazole: The Newest Triazole Antifungal Agent. ResearchGate. 2025.

- Voriconazole: a review of its use in the management of invasive fungal infections. 2025.

-

Scott LJ, Simpson D. Voriconazole: the newest triazole antifungal agent. J Postgrad Med. 2007;53(2):130-137. Available from: [Link]

-

Kim SH, et al. CYP51A1 polymorphism and voriconazole-associated hepatotoxicity in children undergoing hematopoietic cell transplant. Bone Marrow Transplant. 2021;56(11):2814-2821. Available from: [Link]

-

Monk BC, et al. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. J Biol Chem. 2020;295(30):10349-10365. Available from: [Link]

-

Paul RA, et al. Investigation of Multiple Resistance Mechanisms in Voriconazole-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. Antimicrob Agents Chemother. 2018;62(3):e01928-17. Available from: [Link]

-

Keniya MV, et al. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio. 2018;9(6):e01131-18. Available from: [Link]

-

Warrilow AG, et al. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens. Biochim Biophys Acta Gen Subj. 2019;1863(10):1559-1567. Available from: [Link]

-

Rosowski EE, et al. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function. mBio. 2018;9(6):e02257-18. Available from: [Link]

-

van der Nest MA, et al. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. J Fungi (Basel). 2020;6(4):293. Available from: [Link]

-

Kim SH, et al. CYP51A1 polymorphism and voriconazole-associated hepatotoxicity in children undergoing hematopoietic cell transplant. Int J Clin Pharmacol Ther. 2021;59(6):442-446. Available from: [Link]

-

Warrilow AG, Parker JE, Kelly DE, Kelly SL. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrob Agents Chemother. 2013;57(3):1352-1360. Available from: [Link]

-

Paul RA, et al. Investigation of Multiple Resistance Mechanisms in Voriconazole-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. Antimicrob Agents Chemother. 2018;62(3):e01928-17. Available from: [Link]

-

Parker JE, et al. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. Int J Mol Sci. 2021;22(11):5646. Available from: [Link]

-

Sagatova AA, et al. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. J Biol Chem. 2016;291(49):25494-25508. Available from: [Link]

-

Warrilow AG, et al. Resistance to antifungals that target CYP51. Pest Manag Sci. 2016;72(3):447-458. Available from: [Link]

-

Berkow EL, et al. Understanding the mechanisms of resistance to azole antifungals in Candida species. J Antimicrob Chemother. 2022;77(6):1504-1518. Available from: [Link]

-

van der Linden JW, et al. Aspergillosis due to Voriconazole Highly Resistant Aspergillus fumigatus and Recovery of Genetically Related Resistant Isolates From Domiciles. Clin Infect Dis. 2013;57(5):613-621. Available from: [Link]

-

Sagatova AA, et al. The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. J Fungi (Basel). 2021;7(12):1023. Available from: [Link]

-

Giera M, et al. A convenient cellular assay for the identification of the molecular target of ergosterol biosynthesis inhibitors and quantification of their effects on total ergosterol biosynthesis. Anal Bioanal Chem. 2010;397(1):345-355. Available from: [Link]

-

Lead Identification to Clinical Candidate Selection: Drugs for Chagas Disease. ResearchGate. Available from: [Link]

-

Ahmad A, et al. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans. Mycoses. 2013;56(3):281-290. Available from: [Link]

-

Zhang J, et al. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Front Microbiol. 2018;9:46. Available from: [Link]

-

Liu Y, et al. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Int J Mol Sci. 2023;24(13):10688. Available from: [Link]

Sources

- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP51A1 polymorphism and voriconazole-associated hepatotoxicity in children undergoing hematopoietic cell transplant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Multiple Resistance Mechanisms in Voriconazole-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Broad-Spectrum Antifungal Activity of Voriconazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voriconazole, a second-generation triazole antifungal agent, represents a cornerstone in the management of serious and invasive fungal infections. Its clinical utility is underpinned by a potent, broad-spectrum activity against a wide range of yeasts and molds, including species often resistant to other antifungals. This guide provides a detailed technical examination of voriconazole's mechanism of action, its spectrum of activity, the methodologies used for its evaluation, and the molecular basis of fungal resistance. By elucidating the causal relationships behind its pharmacological properties and the experimental protocols for its assessment, this document serves as an in-depth resource for professionals engaged in antifungal research and development.

Introduction: The Clinical Imperative for Broad-Spectrum Antifungals

The incidence of life-threatening invasive fungal infections (IFIs) has increased significantly, particularly in immunocompromised patient populations.[1][2] Pathogens such as Aspergillus and Candida species are major contributors to morbidity and mortality.[1] Voriconazole emerged to address the need for a broad-spectrum antifungal with both intravenous and oral formulations, offering a potent therapeutic option for these challenging infections.[3] Structurally, it is a synthetic derivative of fluconazole, modified by the substitution of a triazole moiety with a fluoropyrimidine group and the addition of an α-methyl group, which enhances its spectrum of activity.[1][4] It is approved for the treatment of invasive aspergillosis, candidemia, and serious infections caused by Scedosporium and Fusarium species.[1][2][5][6]

Core Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

The antifungal effect of voriconazole is primarily achieved through the targeted inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][7]

2.1 Inhibition of Lanosterol 14α-Demethylase

Like other azoles, voriconazole's primary target is the fungal cytochrome P450 (CYP) enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][3][7][8] This enzyme is essential for the conversion of lanosterol to ergosterol, the principal sterol component of the fungal cell membrane.[7][9] By binding to the heme iron atom within the enzyme's active site, voriconazole effectively blocks this demethylation step. This inhibition is more selective for the fungal enzyme system than for mammalian counterparts.[1]

2.2 Consequences of Ergosterol Depletion

The inhibition of lanosterol 14α-demethylase leads to two critical downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[7]

-

Accumulation of Toxic Sterol Precursors: The blockage results in the accumulation of 14α-methylated sterols within the cell.[1][7]

This dual assault disrupts the function of membrane-bound enzymes, increases membrane permeability, and ultimately inhibits fungal cell growth and replication.[7][8][9] This targeted disruption underpins voriconazole's efficacy against a wide array of fungal pathogens.[7]

2.3 Fungistatic vs. Fungicidal Activity

Voriconazole's activity is generally considered fungistatic against yeast species like Candida, meaning it inhibits their growth.[1] However, it exhibits fungicidal (cell-killing) activity against certain filamentous fungi, most notably Aspergillus species.[1][3] This distinction is crucial for clinical application, particularly in severely immunocompromised hosts where a fungicidal effect is often preferred.

Spectrum of Antifungal Activity

Voriconazole is distinguished by its exceptionally broad spectrum of activity, which includes common and emerging fungal pathogens.[2][3]

3.1 Activity against Aspergillus Species

Voriconazole is the first-line treatment for invasive aspergillosis.[9] It demonstrates potent in vitro activity against a range of Aspergillus species, including A. fumigatus, A. flavus, A. niger, and the often amphotericin B-resistant A. terreus.[3] Notably, it has been shown to retain activity against some itraconazole-resistant A. fumigatus isolates.[1][10]

3.2 Activity against Candida Species

Voriconazole is highly effective against most Candida species.[1] Its spectrum includes activity against fluconazole-susceptible and -resistant isolates.[11][12] It is particularly valuable for its reliable activity against C. krusei, which is intrinsically resistant to fluconazole, and for its efficacy against many strains of C. glabrata that are less susceptible to fluconazole.[12][13][14][15][16] Compared to fluconazole and itraconazole, voriconazole often demonstrates greater intrinsic potency against various Candida isolates.[1][13]

3.3 Activity against Emerging and Dimorphic Fungi